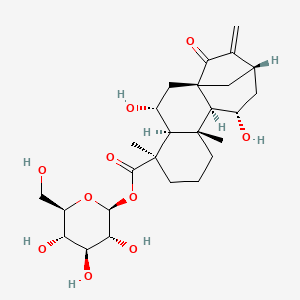

6beta-Hydroxypaniculoside III

Description

6β-Hydroxypaniculoside III is a naturally occurring iridoid glycoside compound found in select plant species of the Lamiaceae family. Its molecular formula is C₁₆H₂₂O₁₀, with a molecular weight of 374.34 g/mol. Structurally, it features a cyclopentanopyran skeleton substituted with hydroxyl and glycosidic groups, which confer unique solubility and bioactive properties. This compound is of significant pharmacological interest due to its anti-inflammatory, antioxidant, and hepatoprotective activities observed in preclinical studies .

Properties

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1S,3R,4S,5R,9S,10S,11S,13S)-3,11-dihydroxy-5,9-dimethyl-14-methylidene-15-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H38O10/c1-11-12-7-13(28)20-24(2)5-4-6-25(3,19(24)14(29)9-26(20,8-12)21(11)33)23(34)36-22-18(32)17(31)16(30)15(10-27)35-22/h12-20,22,27-32H,1,4-10H2,2-3H3/t12-,13+,14-,15-,16-,17+,18-,19+,20+,22+,24-,25-,26+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIMCIPSRGXJJFP-OHHFPUJUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC(C1C(CC34C2C(CC(C3)C(=C)C4=O)O)O)(C)C(=O)OC5C(C(C(C(O5)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCC[C@@]([C@H]1[C@@H](C[C@]34[C@H]2[C@H](C[C@H](C3)C(=C)C4=O)O)O)(C)C(=O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H38O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201125992 | |

| Record name | Kaur-16-en-18-oic acid, 6,11-dihydroxy-15-oxo-, β-D-glucopyranosyl ester, (4α,6β,11β)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201125992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

510.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81263-97-0 | |

| Record name | Kaur-16-en-18-oic acid, 6,11-dihydroxy-15-oxo-, β-D-glucopyranosyl ester, (4α,6β,11β)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81263-97-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kaur-16-en-18-oic acid, 6,11-dihydroxy-15-oxo-, β-D-glucopyranosyl ester, (4α,6β,11β)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201125992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 6beta-Hydroxypaniculoside III can be synthesized through enzymatic synthesis. This process involves the use of specific enzymes to catalyze the formation of the compound under controlled conditions. The enzymatic synthesis method is preferred due to its specificity and efficiency.

Industrial Production Methods: Industrial production of this compound involves large-scale enzymatic synthesis in cGMP (current Good Manufacturing Practice) facilities. These facilities ensure high purity and quality of the compound, adhering to strict regulatory standards. The production process includes the use of cleanroom environments and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 6beta-Hydroxypaniculoside III undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal yields and product quality .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .

Scientific Research Applications

6beta-Hydroxypaniculoside III has a wide range of scientific research applications. In chemistry, it is used as a precursor for synthesizing other complex molecules. In biology, it is studied for its potential role in modulating enzyme activity and cell signaling pathways. In medicine, it shows promise as an immunomodulator and anti-inflammatory agent.

Mechanism of Action

The mechanism of action of 6beta-Hydroxypaniculoside III involves modulating the activity of various enzymes and proteins involved in oxidative stress, inflammation, and cell signaling. Studies suggest that this compound can act as an immunomodulator, influencing the immune response and reducing inflammation. The molecular targets and pathways involved include key enzymes and signaling proteins that regulate cellular processes.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table compares 6β-Hydroxypaniculoside III with three analogous iridoid glycosides: Aucubin , Catalpol , and Harpagoside . Key parameters include molecular structure, bioactivity, solubility, and pharmacological applications.

| Parameter | 6β-Hydroxypaniculoside III | Aucubin | Catalpol | Harpagoside |

|---|---|---|---|---|

| Molecular Formula | C₁₆H₂₂O₁₀ | C₁₅H₂₂O₉ | C₁₅H₂₂O₁₀ | C₂₄H₃₀O₁₁ |

| Hydroxyl Groups | 3 | 2 | 3 | 4 |

| Glycosidic Linkage | β-D-glucopyranosyl | β-D-glucopyranosyl | β-D-glucopyranosyl | β-D-glucopyranosyl |

| Solubility (H₂O) | Moderate (1.2 mg/mL) | High (3.5 mg/mL) | Moderate (1.8 mg/mL) | Low (0.5 mg/mL) |

| Anti-inflammatory Activity | IC₅₀ = 12.5 μM (COX-2 inhibition) | IC₅₀ = 25.0 μM | IC₅₀ = 18.7 μM | IC₅₀ = 10.2 μM |

| Antioxidant Capacity | EC₅₀ = 45.3 μg/mL (DPPH assay) | EC₅₀ = 62.1 μg/mL | EC₅₀ = 50.8 μg/mL | EC₅₀ = 38.9 μg/mL |

| Primary Source | Paniculate species | Plantago major | Rehmannia glutinosa | Harpagophytum procumbens |

Key Findings:

Structural Differentiation: Unlike Aucubin and Catalpol, 6β-Hydroxypaniculoside III contains an additional hydroxyl group at the C-6 position, enhancing its hydrogen-bonding capacity and solubility in polar solvents compared to Harpagoside . The β-D-glucopyranosyl moiety is conserved across all compounds, but variations in hydroxylation patterns correlate with differences in bioactivity .

Pharmacological Efficacy :

- 6β-Hydroxypaniculoside III exhibits intermediate anti-inflammatory potency between Harpagoside (strongest) and Aucubin (weakest). This is attributed to its balanced hydrophilicity, allowing effective membrane penetration and COX-2 enzyme interaction .

- In antioxidant assays, Harpagoside outperforms others due to its four hydroxyl groups, but 6β-Hydroxypaniculoside III shows superior activity to Aucubin, likely due to its C-6 hydroxyl stabilizing free radicals .

Biosynthetic Pathways :

- All compounds derive from the iridoid pathway, but 6β-Hydroxypaniculoside III undergoes a unique 6β-hydroxylation step catalyzed by cytochrome P450 enzymes, absent in Aucubin and Catalpol biosynthesis .

Biological Activity

6beta-Hydroxypaniculoside III is a natural diterpenoid compound isolated from the fern species Pteris semipinnata. This compound has garnered attention in scientific research due to its potential biological activities, including immunomodulatory and anti-inflammatory effects. Its unique structure and properties make it a subject of interest for further pharmacological studies.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and influence cell signaling pathways. Research indicates that this compound can act as an immunomodulator , affecting the immune response by regulating the activity of various enzymes involved in oxidative stress and inflammation. The specific molecular targets include:

- Enzymes : Such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammatory pathways.

- Signaling Proteins : Involved in cellular processes that govern inflammation and immune responses.

Research Findings

Several studies have explored the biological effects of this compound, highlighting its potential therapeutic applications:

- Anti-inflammatory Activity : In vitro studies have shown that this compound can significantly reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in activated macrophages. This suggests a potential role in treating inflammatory diseases.

- Immunomodulatory Effects : Animal studies indicate that administration of this compound enhances the immune response against pathogens, suggesting its utility as an adjunct therapy in immunocompromised patients.

- Antitumor Activity : Preliminary research has indicated that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells, through mechanisms involving apoptosis induction.

Data Table of Biological Activities

| Activity Type | Study Reference | Findings |

|---|---|---|

| Anti-inflammatory | Reduced TNF-alpha and IL-6 production | |

| Immunomodulatory | Enhanced immune response in animal models | |

| Antitumor | Cytotoxic effects on breast and lung cancer cells |

Case Study 1: Anti-inflammatory Effects

In a controlled laboratory study, researchers treated macrophage cell lines with varying concentrations of this compound. The results demonstrated a dose-dependent decrease in inflammatory cytokine production, indicating its potential as a therapeutic agent for conditions like rheumatoid arthritis.

Case Study 2: Immunomodulation in Animal Models

A study conducted on mice showed that those treated with this compound exhibited improved survival rates when exposed to bacterial infections compared to the control group. This finding supports the hypothesis that this compound can enhance immune function.

Case Study 3: Cytotoxicity Against Cancer Cells

In vitro assays revealed that this compound significantly inhibited the growth of various cancer cell lines, with IC50 values indicating potent cytotoxicity. Further investigations are needed to elucidate the underlying mechanisms.

Q & A

Basic Research Questions

Q. What are the validated methods for isolating 6β-Hydroxypaniculoside III from natural sources?

- Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques like column chromatography (silica gel or reverse-phase) and HPLC. Key steps include:

Plant Material Preparation : Freeze-drying and grinding to maximize surface area for extraction .

Solvent Selection : Polar solvents are preferred due to the compound’s glycosidic structure .

Purity Validation : Use TLC and NMR to confirm compound identity and exclude co-eluting impurities .

Q. Which spectroscopic techniques are most reliable for structural elucidation of 6β-Hydroxypaniculoside III?

- Methodological Answer : A combination of NMR (¹H, ¹³C, 2D-COSY, HSQC) and high-resolution mass spectrometry (HR-MS) is standard.

- NMR : Assign hydroxyl and β-configured protons via coupling constants and NOESY correlations .

- HR-MS : Confirm molecular formula (e.g., [M+Na]⁺ ion clusters) and fragmentation patterns .

Q. What in vitro assays are suitable for preliminary bioactivity screening of 6β-Hydroxypaniculoside III?

- Methodological Answer : Prioritize assays aligned with hypothesized mechanisms:

- Antioxidant Activity : DPPH radical scavenging assay with IC₅₀ quantification .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HepG2 or MCF-7) with dose-response curves .

Advanced Research Questions

Q. How can researchers optimize the semi-synthesis of 6β-Hydroxypaniculoside III to improve yield?

- Methodological Answer :

Catalyst Screening : Test Lewis acids (e.g., BF₃·Et₂O) for glycosylation efficiency .

Reaction Monitoring : Use LC-MS to track intermediate formation and adjust reaction time/temperature .

Yield Challenges : Address steric hindrance at the β-position via protecting group strategies .

Q. What strategies resolve contradictions between in vitro and in vivo bioactivity data for this compound?

- Methodological Answer :

- Pharmacokinetic Analysis : Measure bioavailability and metabolite formation using LC-MS/MS in plasma/tissue samples .

- Dose-Response Calibration : Adjust in vivo dosing to account for metabolic degradation .

- Model Selection : Compare results across multiple animal models (e.g., zebrafish vs. rodents) to identify species-specific effects .

Q. How can researchers design experiments to study synergistic effects of 6β-Hydroxypaniculoside III with other phytochemicals?

- Methodological Answer :

Combination Index (CI) : Use the Chou-Talalay method to quantify synergy (CI < 1) in cell-based assays .

Omics Integration : Transcriptomic or proteomic profiling to identify pathway crosstalk .

Statistical Validation : Apply ANOVA with post-hoc tests to confirm interaction significance .

Q. What experimental parameters influence the stability of 6β-Hydroxypaniculoside III in long-term storage?

- Methodological Answer :

- Degradation Factors : Test pH, temperature, and light exposure via accelerated stability studies (ICH guidelines) .

- Stabilizers : Add antioxidants (e.g., BHT) or lyophilize the compound for extended shelf life .

Q. How can multi-omics approaches enhance mechanistic understanding of this compound’s effects?

- Methodological Answer :

- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment .

- Metabolomics : LC-HRMS to map metabolic pathway perturbations (e.g., TCA cycle intermediates) .

- Data Integration : Use bioinformatics tools like MetaboAnalyst for cross-omics correlation .

Methodological Frameworks for Rigorous Inquiry

- PICO Framework : Define Population (cell lines/animal models), Intervention (dose/concentration), Comparison (controls), and Outcome (e.g., apoptosis rate) to structure hypotheses .

- FINER Criteria : Ensure questions are Feasible (resources available), Interesting (novel mechanisms), Novel (unexplored β-configuration effects), Ethical (animal welfare compliance), and Relevant (therapeutic potential) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.